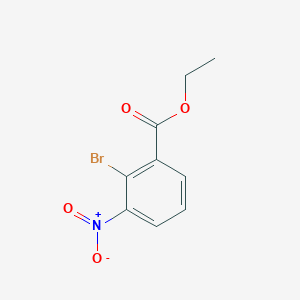

Ethyl 2-bromo-3-nitrobenzoate

Descripción

Contextualization within Halogenated Nitroaromatic Esters

Halogenated nitroaromatic esters are a class of organic compounds that feature both a halogen atom and a nitro group on an aromatic ring that also contains an ester functional group. These compounds are notable for the electron-withdrawing properties of the nitro group and the halogen, which activate the aromatic ring to certain chemical reactions. The presence of the ester group provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid.

The specific positioning of the bromo and nitro groups in Ethyl 2-bromo-3-nitrobenzoate (B8383632) influences the molecule's electronic properties and steric environment, making it a distinct and valuable member of this class for specific synthetic strategies. chemimpex.com

Strategic Importance in Organic Synthesis and Medicinal Chemistry Research

The strategic importance of Ethyl 2-bromo-3-nitrobenzoate lies in its role as a versatile building block for the construction of more complex and often biologically active molecules. chemimpex.comchemimpex.com Its utility stems from the presence of three distinct functional groups—ester, bromo, and nitro—each offering a handle for a variety of chemical transformations. chemimpex.comsmolecule.com

In organic synthesis, the bromine atom serves as a key site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating carbon-carbon bonds and assembling complex molecular frameworks. chemimpex.com This makes it an important intermediate for preparing intricate molecules. chemimpex.com

In medicinal chemistry, derivatives of 2-bromo-3-nitrobenzoic acid, the parent acid of the ethyl ester, are utilized in the development of new therapeutic agents. chemimpex.comchemimpex.com Research has indicated its role as an intermediate in the synthesis of compounds with potential anti-inflammatory and antimicrobial properties. chemimpex.comchemimpex.com The ability to selectively modify the different functional groups of this compound allows chemists to systematically alter the structure of a molecule to optimize its biological activity. smolecule.com For instance, the nitro group can be reduced to an amine, a common functional group in many pharmaceutical compounds. smolecule.com

The compound's structure is a key precursor in the synthesis of various heterocyclic compounds, which are core structures in many drugs. The reactivity of both the bromine and nitro substituents allows for sequential reactions to build these complex ring systems.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-3-nitro-benzoic acid ethyl ester |

| CAS Number | 31706-23-7 |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Appearance | Light yellow crystalline powder |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-bromo-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-2-15-9(12)6-4-3-5-7(8(6)10)11(13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNZOABLVURCTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395652 | |

| Record name | Ethyl 2-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31706-23-7 | |

| Record name | Ethyl 2-bromo-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Bromo 3 Nitrobenzoate

Regioselective Synthesis Approaches

Regioselective synthesis is paramount in constructing multisubstituted aromatic rings to avoid the formation of undesired isomers and ensure high yields of the target product. The synthesis of ethyl 2-bromo-3-nitrobenzoate (B8383632) can be approached from several precursor molecules, with each pathway relying on the directing effects of the existing functional groups to guide the introduction of subsequent substituents.

Esterification Reactions

One of the most direct synthetic routes involves the esterification of 2-bromo-3-nitrobenzoic acid. This precursor already contains the bromo and nitro groups in the correct positions, simplifying the synthesis to a single ester formation step.

The Fischer-Speier esterification is a classical and widely used method for this transformation. masterorganicchemistry.comlibretexts.org It involves reacting the carboxylic acid with an excess of ethanol (B145695), which also serves as the solvent, in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comoperachem.com The reaction is heated to reflux to drive the equilibrium towards the formation of the ethyl ester and water. libretexts.orgoperachem.com The continuous removal of water or the use of a large excess of alcohol is crucial for achieving high conversion. libretexts.orgoperachem.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride (SOCl₂). The resulting 2-bromo-3-nitrobenzoyl chloride is then reacted with ethanol to yield the final product. This method often proceeds under milder conditions than the Fischer esterification but requires the handling of the moisture-sensitive thionyl chloride.

| Method | Reagents | Conditions | Key Feature |

| Fischer-Speier Esterification | 2-bromo-3-nitrobenzoic acid, Ethanol (excess), H₂SO₄ (catalyst) | Reflux | Equilibrium reaction; excess alcohol shifts equilibrium. truman.edu |

| Acyl Chloride Formation | 2-bromo-3-nitrobenzoic acid, Thionyl chloride (SOCl₂), then Ethanol | Typically mild, often at room temperature after acyl chloride formation | Proceeds via a highly reactive intermediate. |

Nitration Pathways

An alternative regioselective pathway is the nitration of ethyl 2-bromobenzoate. In this approach, the directing effects of the bromo and ester groups are utilized to control the position of the incoming nitro group.

The reaction is typically carried out using a standard nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). aiinmr.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com

The regiochemical outcome is dictated by the electronic properties of the substituents on the benzene (B151609) ring. The ethyl ester group is a deactivating, meta-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The combined influence of these two groups preferentially directs the electrophilic nitronium ion to the C-3 position, which is ortho to the bromine and meta to the ester group, thus yielding the desired ethyl 2-bromo-3-nitrobenzoate. While other isomers may be formed in small quantities, the 3-nitro product is generally the major isomer due to this concerted directing effect.

Halogenation Strategies

A third synthetic route involves the regioselective bromination of ethyl 3-nitrobenzoate. This strategy relies on the directing effects of the nitro and ester groups to guide the bromine atom to the C-2 position.

Both the nitro group and the ethyl ester group are meta-directing. quora.com Therefore, in an electrophilic aromatic substitution reaction, they would direct an incoming electrophile to the positions meta to themselves (C-2, C-4, C-6). While the C-4 and C-6 positions are electronically favored, the C-2 position, situated between the two existing groups, can be sterically hindered. However, research has demonstrated the successful bromination at the C-2 position for the analogous methyl 3-nitrobenzoate. rsc.org

The reaction can be performed using molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond and increases its electrophilicity. Another effective brominating agent is N-bromosuccinimide (NBS), which provides a stable and safer source of electrophilic bromine. nsf.gov The reactivity of NBS can be enhanced with catalytic activators. nsf.gov A study from 1957 detailed the synthesis of mthis compound from a di-(2-methoxycarbonyl-6-nitrophenyl)mercury precursor by treatment with potassium perbromide, yielding needles of the product with a melting point of 77°C. rsc.org

| Starting Material | Reagents | Conditions | Product | Reference |

| Di-(2-methoxycarbonyl-6-nitrophenyl)mercury | Potassium perbromide | Water-bath, 1 hr | Mthis compound | rsc.org |

| Methyl 2-methyl-3-nitrobenzoate | Bromine, Dibenzoyl peroxide, CCl₄ | Reflux, 100-W lamp, 24 hr | Methyl 2-(bromomethyl)-3-nitrobenzoate | orgsyn.org |

This table includes related halogenation reactions on similar substrates to illustrate the methodologies.

Catalytic Synthesis Routes

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition metal catalysis and organocatalysis offer advanced pathways for the synthesis of complex molecules like this compound.

Transition Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on palladium, are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach.

For example, palladium-catalyzed cross-coupling reactions are frequently used to construct substituted aromatic systems. nih.gov A plausible, albeit complex, route could involve a palladium-catalyzed bromination of a suitable precursor. More commonly, palladium catalysts are used in reactions of halo-nitroaromatics. For instance, palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes, which can be prepared from precursors like methyl 4-bromo-3-nitrobenzoate, is a known method for producing indoles. orgsyn.orgnih.gov These reactions demonstrate that the C-Br bond in such a substituted ring is reactive towards palladium catalysts, suggesting that catalytic introduction of the bromine is also feasible. A procedure involving Pd(OAc)₂, dppp, and phen has been used for the reductive cyclization of related nitrostyrenes. nih.gov

Organocatalytic Methods

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a major field in sustainable chemistry. dntb.gov.ua These catalysts can be applied to various reaction types, including esterifications. dntb.gov.uaresearchgate.net

While specific organocatalytic routes for the complete synthesis of this compound are not prominent in the literature, individual steps can be achieved using this methodology. The esterification of 2-bromo-3-nitrobenzoic acid, for instance, can be performed using organocatalysts. N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts for the esterification of aldehydes with alcohols, proceeding under mild conditions with high yields. dntb.gov.uaresearchgate.net Similarly, N-bromosuccinimide (NBS) has been reported not only as a brominating agent but also as an effective catalyst for the direct esterification of various carboxylic acids with alcohols. mdpi.comnih.gov The use of 7 mol% of NBS can effectively catalyze the esterification of substituted benzoic acids with methanol (B129727) at 70 °C. mdpi.com

The development of organocatalytic methods for electrophilic aromatic halogenation is also an active area of research. bath.ac.uk Future advancements may lead to a fully organocatalytic, regioselective synthesis of this compound.

Green Chemistry Principles in Synthesis and Process Optimization

The application of green chemistry principles to the synthesis of this compound is a critical area of research, aiming to reduce the environmental impact and improve the efficiency and safety of its production. Process optimization, in conjunction with these principles, seeks to refine reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

The core tenets of green chemistry relevant to the synthesis of this compound include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the optimization of reaction conditions to improve energy efficiency. For instance, traditional bromination and nitration reactions often employ hazardous reagents and chlorinated solvents. Greener alternatives focus on replacing these with more benign substances.

One area of focus is the substitution of traditional solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with bio-based alternatives such as ethyl lactate (B86563) or γ-valerolactone to reduce toxicity and environmental persistence. In the context of related compounds, such as methyl 2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of pharmaceuticals, the replacement of carbon tetrachloride (CCl₄) with the less hazardous methyl acetate (B1210297) in bromination reactions has been shown to be a high-yielding and greener approach. researchgate.net This substitution avoids the use of a chlorine-containing solvent and can result in yields as high as 98%. researchgate.net

Process optimization often involves the use of computational modeling and Design of Experiments (DoE) to identify the most efficient reaction conditions. researchgate.net For the nitration step, which is crucial for establishing the regiochemistry of the molecule, controlling the temperature is a key parameter to favor mono-nitration. smolecule.com While low temperatures (0–5°C) are traditionally used, alternative methods are being explored. smolecule.com The use of acetic anhydride (B1165640) in place of mixed acid systems (HNO₃/H₂SO₄) can also be a less corrosive option for nitration. smolecule.com

Furthermore, the development of catalytic methods is a cornerstone of green synthesis. The use of immobilized acid catalysts for esterification can simplify purification and minimize waste. For the reduction of the nitro group, a common subsequent reaction for this class of compounds, greener methods are being developed. For example, the use of indium powder in the presence of ammonium (B1175870) chloride in aqueous ethanol provides an ecologically friendly alternative for the selective reduction of aromatic nitro compounds. orgsyn.org Another approach involves the use of iron powder and ammonium chloride, which avoids the need for platinum group metals. researchgate.net

Microwave-assisted synthesis represents another green approach by enhancing reaction rates and reducing energy consumption. ijpsr.com This technique is considered to be easy, effective, economical, and eco-friendly, aligning with the objectives of green chemistry. ijpsr.com

The following table summarizes research findings related to green chemistry principles in the synthesis of compounds structurally related to this compound, illustrating the potential for greener production methods.

| Reaction Step | Traditional Method | Green Alternative | Key Improvement | Yield | Reference |

| Bromination | N-bromosuccinimide (NBS) in CCl₄ | NBS in methyl acetate | Avoidance of chlorinated solvent | 98% | researchgate.net |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | Acetic anhydride | Reduced corrosivity | - | smolecule.com |

| Nitro Group Reduction | Catalytic hydrogenation (e.g., Pd/C) | Indium powder in aqueous ethanol | Use of ecologically friendly reagents | 90% (for ethyl 4-aminobenzoate) | orgsyn.org |

| Nitro Group Reduction | Platinum group metals | Iron powder and ammonium chloride | Avoidance of precious metals | - | researchgate.net |

| General Synthesis | Conventional heating | Microwave irradiation | Increased energy efficiency, reduced reaction time | - | ijpsr.com |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Bromo 3 Nitrobenzoate

Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of ethyl 2-bromo-3-nitrobenzoate (B8383632) is rendered electron-deficient by the powerful electron-withdrawing effects of the nitro group (—NO₂) and, to a lesser extent, the bromine atom. This electronic characteristic makes the ring susceptible to attack by nucleophiles, primarily through the SNAr (Nucleophilic Aromatic Substitution by Addition-Elimination) mechanism. pressbooks.pubgeorganics.sk The reaction proceeds via a two-step process involving the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the departure of a leaving group. numberanalytics.comlibretexts.org The stability of this intermediate is crucial, and it is significantly enhanced by electron-withdrawing substituents positioned ortho or para to the site of nucleophilic attack. pressbooks.publibretexts.org

Halogen Displacement Reactions

In ethyl 2-bromo-3-nitrobenzoate, the bromine atom at the C-2 position is activated towards displacement by the ortho-positioned nitro group at C-3. The nitro group's ability to delocalize the negative charge of the Meisenheimer intermediate through resonance facilitates the nucleophilic attack at the carbon bearing the bromine. libretexts.org This makes the bromine a good leaving group in SNAr reactions.

A variety of nucleophiles can displace the bromide, leading to a diverse range of substituted 3-nitrobenzoate derivatives. For instance, reactions with amines (R-NH₂) or thiols (R-SH) can be employed to introduce new carbon-nitrogen or carbon-sulfur bonds, respectively. These reactions are fundamental in building more complex molecular architectures.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Amine (e.g., R-NH₂) | Ethyl 2-(alkylamino)-3-nitrobenzoate | Typically requires a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF, DMSO). google.com |

| Alkoxide (e.g., NaOR) | Ethyl 2-alkoxy-3-nitrobenzoate | Reaction with sodium alkoxide in the corresponding alcohol. |

| Thiolate (e.g., RSNa) | Ethyl 2-(alkylthio)-3-nitrobenzoate | Reaction with a sodium thiolate in a suitable solvent like DMF. |

Nitro Group Displacement Reactions

While the displacement of a nitro group via nucleophilic aromatic substitution is less common than halogen displacement, it is a known process. The nitro group can act as a leaving group, particularly when the aromatic ring is activated by other strong electron-withdrawing groups. numberanalytics.com However, in halonitroarenes, there is a competition between the displacement of the halogen and the nitro group. Generally, halides (like Br⁻) are better leaving groups than the nitrite (B80452) ion (NO₂⁻) in SNAr reactions.

For this compound, displacement of the bromine atom is kinetically and thermodynamically favored over the displacement of the nitro group. organic-chemistry.org The substitution of the nitro group would require more forcing conditions and is generally not the primary reaction pathway when a halide is present in an activated position. organic-chemistry.org Research into related compounds shows that fluoride (B91410) is a superior leaving group to the nitro group, but the reactivity order for other halogens can vary based on the specific substrate and reaction conditions. organic-chemistry.org

Reduction Reactions of the Nitro Group

The nitro group of this compound is readily reduced to an amino group (—NH₂), providing a key synthetic route to 3-aminobenzoate (B8586502) derivatives. This transformation is pivotal for the synthesis of various biologically active molecules and heterocyclic compounds. georganics.skontosight.ai The choice of reducing agent is critical to achieve the desired outcome, especially when chemoselectivity is required to preserve the ester and bromo functionalities.

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely used and efficient method for the reduction of aromatic nitro groups. This process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. google.comorgsyn.org The reaction is usually carried out in solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297). For instance, the reduction of nitro-substituted benzoates to their corresponding anilines is often achieved using 10% Pd/C under a hydrogen atmosphere (typically 50-100 psi). google.comgoogle.com This method is highly effective and often results in clean conversion with high yields. The resulting ethyl 2-bromo-3-aminobenzoate is a versatile intermediate for further synthetic modifications.

Chemo-selective Reduction Methods

In many synthetic applications, it is crucial to reduce the nitro group selectively without affecting other reducible functional groups, such as the ester or the carbon-bromine bond. Several methods have been developed for such chemo-selective reductions. rsc.orgnih.gov

These methods often employ metal-based reducing systems under milder conditions than catalytic hydrogenation, which can sometimes lead to dehalogenation.

| Reagent System | Solvent | Key Features |

|---|---|---|

| Iron (Fe) / Hydrochloric Acid (HCl) | Water/Ethanol | Classic and cost-effective method; generally selective for the nitro group. numberanalytics.com |

| Indium (In) / Ammonium (B1175870) Chloride (NH₄Cl) | Aqueous Ethanol | Offers high chemoselectivity, tolerating esters, nitriles, and aryl halides. orgsyn.org |

| Sodium Borohydride (NaBH₄) / Nickel(II) Chloride (NiCl₂·6H₂O) | Aqueous Acetonitrile (B52724) | A rapid and efficient system for reducing nitroarenes at room temperature. asianpubs.org |

| Iron(III) catalyst / Silane (e.g., triethoxysilane) | Acetonitrile (MeCN) | A modern catalytic system using an earth-abundant metal that is highly chemoselective for nitro groups over esters, amides, and halides. rsc.org |

Hydrolysis and Transesterification Reactions

The ethyl ester group in this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. libretexts.org

Hydrolysis is the cleavage of the ester back to its constituent carboxylic acid and alcohol. This reaction can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible process. The reaction is typically carried out by heating the ester in an aqueous solution containing a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org

Base-promoted hydrolysis (Saponification): This is an irreversible reaction that uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction begins with the nucleophilic attack of the hydroxide ion on the carbonyl carbon. libretexts.org The resulting product is the carboxylate salt of 2-bromo-3-nitrobenzoic acid, which requires a subsequent acidic workup to protonate it to the free carboxylic acid. Base-promoted hydrolysis is generally faster and more efficient than acid-catalyzed hydrolysis.

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (CH₃OH) under acidic conditions would lead to the formation of mthis compound and ethanol. To drive the reaction to completion, the alcohol reactant is often used in a large excess. libretexts.org The efficiency of the reaction can be influenced by the steric hindrance of both the ester's alcohol component and the incoming alcohol nucleophile.

Electrophilic Aromatic Substitution Considerations

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the ethyl carboxylate group (-COOEt). Both groups pull electron density away from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. libretexts.orgwikipedia.orglibretexts.org

The directing effects of the substituents are as follows:

Nitro group (-NO₂): A strong deactivating group and a meta-director. savemyexams.comaiinmr.com

Ethyl carboxylate group (-COOEt): A deactivating group and a meta-director. libretexts.org

Bromo group (-Br): A deactivating group but an ortho, para-director due to the presence of lone pairs of electrons that can be donated to the ring through resonance. libretexts.orgwikipedia.org

Considering the positions on the ring relative to the existing substituents:

Position 4: Ortho to the bromo group and meta to the nitro group.

Position 5: Meta to both the bromo and ethyl carboxylate groups.

Position 6: Para to the bromo group and ortho to the ethyl carboxylate group.

Cross-Coupling Reactions

The presence of a bromine atom on the aromatic ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. arkat-usa.org this compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl, vinyl, or alkyl group from a boronic acid or its ester. rsc.org

The reaction typically proceeds under basic conditions with a palladium catalyst and a suitable ligand. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific boronic acid used. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 120 | Moderate to Good | arkat-usa.org |

| Pd/γ-Al₂O₃ | - | K₃PO₄ | Toluene/H₂O | 120 | Moderate to Good | rsc.org |

This table presents generalized conditions. Specific yields for this compound would require experimental investigation.

Heck and Sonogashira Coupling

Heck Reaction: The Heck reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.org this compound can serve as the aryl halide in this reaction. The reaction is typically catalyzed by a palladium(0) species and requires a base. organic-chemistry.org Microwave irradiation has been shown to accelerate Heck reactions, often leading to higher yields in shorter reaction times. mdpi.com

Sonogashira Coupling: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne to form a disubstituted alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Copper-free Sonogashira protocols have also been developed. nih.govpitt.edu The steric hindrance and electronic effects of the substituents on this compound can influence the efficiency of both Heck and Sonogashira couplings. bath.ac.uk

Table 2: Typical Catalytic Systems for Heck and Sonogashira Reactions

| Reaction | Catalyst | Ligand | Base | Co-catalyst | Reference |

| Heck | Pd(OAc)₂ | PPh₃ | NEt₃ | - | organic-chemistry.orgrsc.org |

| Sonogashira | PdCl₂(PPh₃)₂ | PPh₃ | Et₂NH | CuI | organic-chemistry.orgscispace.com |

This table provides common catalytic systems. Optimal conditions for this compound would need to be determined experimentally.

Other Palladium-Catalyzed Processes

Beyond Suzuki, Heck, and Sonogashira couplings, this compound can participate in other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. libretexts.org For instance, the related compound, mthis compound, has been successfully aminated using ammonia (B1221849) in a Buchwald-Hartwig reaction catalyzed by Pd(OAc)₂ with a Xantphos ligand. Similar conditions could likely be applied to the ethyl ester.

Cyanation: The bromine atom can be replaced by a cyano group through palladium-catalyzed cyanation, typically using a cyanide source like zinc cyanide or potassium cyanide. This provides a route to synthesize the corresponding ethyl 2-cyano-3-nitrobenzoate.

Carbonylative Coupling: In the presence of carbon monoxide, palladium catalysts can facilitate the insertion of a CO molecule, leading to the formation of ketones or esters, depending on the coupling partner. These are known as carbonylative Heck or Suzuki reactions. rsc.org

The reactivity of this compound in these palladium-catalyzed reactions highlights its utility as a versatile building block in organic synthesis, enabling the introduction of a wide range of functional groups at the 2-position of the 3-nitrobenzoate scaffold.

Spectroscopic and Crystallographic Characterization of Ethyl 2 Bromo 3 Nitrobenzoate and Its Derivatives

Mass Spectrometry (MS) Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. In the context of ethyl 2-bromo-3-nitrobenzoate (B8383632), GC-MS is instrumental in confirming the molecular weight and elucidating the structure through characteristic fragmentation patterns. While specific experimental data for ethyl 2-bromo-3-nitrobenzoate is not extensively published, the expected fragmentation can be predicted based on the behavior of similar aromatic esters, nitro compounds, and organobromides.

Upon electron impact ionization, the molecule is expected to generate a molecular ion peak (M+). Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) would be a key identifier. ddugu.ac.in Common fragmentation pathways for aromatic esters include the loss of the alkoxy group (-OCH2CH3) or the entire ester group. libretexts.orgwhitman.edu For this compound, significant fragments would likely arise from:

Loss of the ethoxy radical (-OC2H5): leading to the formation of the 2-bromo-3-nitrobenzoyl cation.

Loss of ethylene (B1197577) (-C2H4): via McLafferty rearrangement, followed by the loss of the carboxyl group.

Loss of the nitro group (-NO2): A common fragmentation for aromatic nitro compounds. ddugu.ac.inresearchgate.net

Loss of a bromine radical (-Br): Cleavage of the C-Br bond.

In a study analyzing potential genotoxic impurities in the synthesis of Lenalidomide, various isomers of methyl 2-bromomethyl-nitrobenzoate were identified using GC-MS. amazonaws.com This highlights the capability of GC-MS to separate and identify structurally similar isomers, which is also critical for the quality control of this compound.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS

| Fragment Ion | Structure | Predicted m/z |

| [M]+ | [C9H8BrNO4]+ | 273/275 |

| [M-C2H5O]+ | [C7H3BrNO3]+ | 228/230 |

| [M-NO2]+ | [C9H8BrO2]+ | 227/229 |

| [M-Br]+ | [C9H8NO4]+ | 194 |

| [M-COOC2H5]+ | [C6H3BrNO2]+ | 215/217 |

Note: The table presents predicted values based on the fragmentation of analogous compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for the detailed analysis of pharmaceutical ingredients and intermediates, offering high sensitivity and specificity for detecting and identifying impurities. resolvemass.caamericanpharmaceuticalreview.com For this compound, LC-MS/MS is the method of choice for establishing a comprehensive purity and impurity profile, which is essential for quality control.

The synthesis of this compound can potentially generate several process-related impurities. These may include starting materials, intermediates, by-products from side reactions, and isomers. For instance, the bromination of a substituted nitrobenzoate can lead to the formation of positional isomers.

LC-MS/MS analysis allows for the separation of these impurities from the main compound, followed by their identification through mass-to-charge ratio and specific fragmentation patterns generated in the tandem mass spectrometer. A typical impurity profiling workflow involves:

Development of a stability-indicating LC method to separate all potential impurities.

Detection of impurities using a sensitive mass spectrometer.

Structural elucidation of unknown impurities based on their accurate mass and MS/MS fragmentation data.

Studies on related compounds demonstrate the power of this technique. For example, LC-MS has been used to identify impurities in 3-bromo-5-(trifluoromethyl)aniline (B1272211) and various nitroaromatic compounds used in the pharmaceutical industry. srce.hrresearchgate.net

Table 2: Potential Impurities in this compound for LC-MS/MS Analysis

| Compound Name | Potential Origin |

| 2-Bromo-3-nitrobenzoic acid | Incomplete esterification or hydrolysis of the final product. |

| Ethyl 3-nitrobenzoate | Unreacted starting material if synthesis involves bromination of this precursor. |

| Ethyl 4-bromo-3-nitrobenzoate | Isomeric by-product from the bromination step. |

| Ethyl 2,4-dibromo-3-nitrobenzoate | Over-bromination by-product. |

Note: This table lists hypothetical impurities based on common synthetic routes.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

A study on Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate provides relevant crystallographic data. researchgate.net In this derivative, the core 2-bromo-benzoate structure is present. The analysis revealed that the molecules form inversion dimers through hydrogen bonds. researchgate.net The benzene (B151609) rings in the dimer are not coplanar, exhibiting a dihedral angle of 66.27 (8)°. Furthermore, the carbomethoxy group is significantly twisted out of the plane of its attached benzene ring, with a dihedral angle of 75.1 (1)°. researchgate.net

This suggests that in this compound, significant steric hindrance between the bromo, nitro, and ethyl ester groups at positions 1, 2, and 3 would likely force the nitro and ester groups to be twisted out of the plane of the benzene ring. This non-planar conformation can have a substantial impact on the molecule's physical properties and reactivity.

Table 3: Crystallographic Data for the Derivative Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate

| Parameter | Value |

| Chemical Formula | C14H11BrClNO4S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.9206 (2) |

| b (Å) | 9.4600 (3) |

| c (Å) | 20.0915 (6) |

| β (°) | 94.505 (3) |

| Volume (ų) | 1500.79 (8) |

| Z | 4 |

Source: Data from the crystallographic study of Methyl 2-bromo-3-(4-chlorobenzenesulfonamido)benzoate. researchgate.net

Computational and Theoretical Studies of Ethyl 2 Bromo 3 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like ethyl 2-bromo-3-nitrobenzoate (B8383632), DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to provide a balance of accuracy and computational cost.

The first step in computational analysis is geometry optimization, which determines the lowest energy arrangement of atoms in the molecule. For ethyl 2-bromo-3-nitrobenzoate, the geometry would be optimized to find the most stable conformation. This involves considering the rotational freedom around the C-O bond of the ester group and the orientation of the nitro group relative to the benzene (B151609) ring.

Conformational analysis would likely reveal that the planar arrangement of the benzoate (B1203000) ring is the most stable due to resonance effects. However, the bulky bromine atom and the nitro group may cause some minor distortions in the planarity of the aromatic ring. The ethyl group of the ester will have multiple possible conformations, with the lowest energy state determined by minimizing steric hindrance. Studies on similar nitrobenzoate esters often reveal a planar conformation of the nitro group being perpendicular to the benzene ring.

Table 1: Predicted Torsional Angles and Conformational Data

| Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Benzene Ring-Ester Group Dihedral Angle | Small (e.g., ~8-10°) | Steric hindrance from ortho-substituents in similar molecules. |

| Nitro Group Orientation | Likely planar and twisted relative to the benzene ring | Electronic and steric effects observed in related nitroaromatics. |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity.

For this compound, the electron-withdrawing nature of the nitro group and the bromine atom is expected to significantly lower the energy of the LUMO, making the molecule a good electron acceptor. The HOMO is likely to be localized on the bromine atom and the aromatic ring, while the LUMO is expected to be centered on the nitro group and the ester carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity, particularly towards nucleophilic attack. acs.org

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Characteristic | Rationale |

|---|---|---|

| HOMO | Localized on the bromine atom and aromatic ring | Presence of lone pairs on bromine and pi-electrons of the ring. |

| LUMO | Localized on the nitro group and ester carbonyl | Strong electron-withdrawing nature of these groups. |

Vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. The calculations help in assigning specific vibrational modes to the observed spectral bands.

For this compound, the characteristic vibrational frequencies would include the carbonyl (C=O) stretching of the ester group, the asymmetric and symmetric stretching of the nitro (NO₂) group, and the C-Br stretching. Theoretical calculations using DFT methods have shown excellent agreement with experimental spectra for similar molecules. researchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Ester C=O | ~1725-1739 | Stretching. |

| Nitro NO₂ | ~1525-1530 (asymmetric), ~1341-1350 (symmetric) | Stretching. |

| C-O (ester) | ~1200-1300 | Stretching. |

| C-Br | ~680 | Stretching. |

| Aromatic C-H | ~3000-3100 | Stretching. |

Molecular Dynamics (MD) Simulations

Quantum Chemical Descriptors and Reactivity Prediction

Fukui function analysis is a tool derived from DFT that helps in predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function identifies regions where the electron density changes most significantly upon the addition or removal of an electron. researchgate.net

For this compound, Fukui function analysis would be instrumental in pinpointing the atoms most susceptible to chemical reactions. It is predicted that the carbon atoms of the aromatic ring attached to the nitro group and bromine atom, as well as the carbonyl carbon of the ester group, would be the primary sites for nucleophilic attack due to the strong electron-withdrawing effects of the substituents. nih.gov The analysis would provide a more detailed and quantitative picture of the local reactivity compared to a simple consideration of electrostatic potential.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating varying electrostatic potential.

The MEP analysis is instrumental in understanding the intermolecular interactions of this compound, such as how it might interact with biological receptors or other reactants in a chemical synthesis.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions of this compound This table is generated based on theoretical principles and data from analogous nitroaromatic compounds.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen atoms of the Nitro group | Highly Negative (Red/Yellow) | Susceptible to electrophilic attack |

| Oxygen atoms of the Ester group | Negative (Red/Yellow) | Potential sites for electrophilic interaction |

| Aromatic ring | Varied, generally less negative | Reactivity influenced by substituents |

| Hydrogen atoms of the Ethyl group | Slightly Positive (Blue/Green) | Less reactive sites |

| Region around the Nitro group | Positive (Blue) | Prone to nucleophilic attack |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing insights into intramolecular and intermolecular bonding and interactions. researchgate.net This analysis helps in understanding the charge transfer and conjugative interactions that contribute to the stability and reactivity of the molecule.

In this compound, NBO analysis would likely reveal significant hyperconjugative interactions. These interactions involve the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. The strong electron-withdrawing nature of the nitro group would lead to substantial charge delocalization from the aromatic ring to the nitro group.

Table 2: Predicted Natural Bond Orbital (NBO) Interactions in this compound This table is generated based on theoretical principles and NBO analysis of similar substituted nitrobenzenes.

| Donor NBO | Acceptor NBO | Predicted Stabilization Energy (E(2)) (kcal/mol) | Type of Interaction |

| π(C-C) of Benzene Ring | π(C-N) of Nitro Group | High | π-electron delocalization |

| Lone Pair of Bromine | σ(C-C) of Benzene Ring | Moderate | Hyperconjugation |

| Lone Pair of Ester Oxygen | σ(C-C) of Benzene Ring | Moderate | Hyperconjugation |

| π(C-C) of Benzene Ring | σ(C-Br) | Low | Ring to substituent delocalization |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational spectra (FT-IR and FT-Raman) of molecules. irjet.netnih.govresearchgate.net These theoretical predictions are invaluable for the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to the observed absorption bands.

For this compound, the predicted vibrational spectrum would exhibit characteristic frequencies corresponding to its functional groups. The strong electron-withdrawing nitro group would have symmetric and asymmetric stretching vibrations typically appearing in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The carbonyl group (C=O) of the ester will show a strong absorption band around 1700-1730 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, typically in the range of 500-700 cm⁻¹. The aromatic C-H and C-C stretching vibrations will also be present in their characteristic regions. researchgate.netscholarsresearchlibrary.commdpi.comscirp.org

By comparing the computed spectrum with an experimental one, a detailed understanding of the vibrational modes of this compound can be achieved.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on theoretical principles and spectroscopic data of analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Asymmetric NO₂ Stretch | 1500 - 1600 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1400 | Strong |

| C=O Stretch (Ester) | 1700 - 1730 | Strong |

| C-O Stretch (Ester) | 1200 - 1300 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C-Br Stretch | 500 - 700 | Medium |

Non-Linear Optical (NLO) Property Assessment

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction and assessment of the NLO properties of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule.

For this compound, the presence of both electron-donating (implied by the ester group's oxygen lone pairs) and strong electron-withdrawing (nitro group) functionalities attached to a π-conjugated system (the benzene ring) suggests that it may possess NLO properties. The charge transfer between these groups, facilitated by the aromatic ring, is a key requirement for a significant NLO response. researchgate.netrsc.org The bromine atom can also influence the NLO properties through its electronic and steric effects. acs.org

Table 4: Predicted Non-Linear Optical (NLO) Properties of this compound This table is generated based on theoretical principles and NLO studies of similar bromo- and nitro-substituted aromatic compounds.

| Property | Predicted Value (a.u.) | Significance |

| Dipole Moment (μ) | Moderate to High | Indicates charge separation |

| Polarizability (α) | High | Measures the ease of electron cloud distortion |

| First-order Hyperpolarizability (β) | Potentially Significant | Quantifies the second-order NLO response |

Applications of Ethyl 2 Bromo 3 Nitrobenzoate in Advanced Organic Synthesis

As a Precursor for Heterocyclic Compound Synthesis

The unique substitution pattern of ethyl 2-bromo-3-nitrobenzoate (B8383632) makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceutically active molecules.

Quinazolines and Quinazolinones: The synthesis of quinazoline (B50416) and quinazolinone derivatives can be achieved using ethyl 2-bromo-3-nitrobenzoate as a key intermediate. A general strategy involves the initial reduction of the nitro group at the C3 position to an amino group. This transformation is typically carried out using reducing agents like tin(II) chloride or through catalytic hydrogenation. The resulting ethyl 2-bromo-3-aminobenzoate possesses two key functionalities for cyclization: an amino group and an adjacent bromo substituent.

The amino group can then react with a suitable one-carbon source, such as formamide (B127407) or an orthoester, to form the pyrimidine (B1678525) ring of the quinazoline system. The bromine atom can be displaced through nucleophilic substitution or participate in a subsequent cyclization step. For instance, a related synthesis starting from 4-bromomethyl-3-nitrobenzoate involves substitution of the bromide with an amine, followed by reduction of the nitro group and subsequent cyclocondensation to yield quinazolinone derivatives. nih.gov This highlights a plausible pathway where the bromo and amino groups in the derivatized ethyl 2-bromo-3-aminobenzoate can be key to forming the heterocyclic ring. nih.gov

Benzodiazepines: this compound also serves as a potential precursor for the synthesis of benzodiazepines, a class of psychoactive drugs. nih.gov The synthesis of 1,4-benzodiazepines often involves the condensation of an ortho-amino-substituted benzophenone (B1666685) with an amino acid. In this context, this compound can be transformed into a suitable ortho-amino ketone derivative. This would typically involve the reduction of the nitro group to an amine, followed by a reaction that introduces a ketone functionality, possibly through a Friedel-Crafts acylation or a related transformation. The resulting intermediate can then undergo cyclization to form the seven-membered diazepine (B8756704) ring. A patent describes a method for preparing tetrahydroimidazo ambeed.com-benzodiazepines where a key starting material is a substituted nitrobenzoate, indicating the utility of this class of compounds in synthesizing complex fused heterocyclic systems. google.com

The following table summarizes the key transformations of this compound for heterocyclic synthesis:

| Starting Material | Key Transformation(s) | Target Heterocycle |

| This compound | 1. Reduction of nitro group2. Reaction with a C1 source3. Cyclization | Quinazoline |

| This compound | 1. Reduction of nitro group2. Conversion to an ortho-amino ketone3. Cyclization with an amine source | Benzodiazepine (B76468) |

Role in Multi-Component Reactions

While specific examples of this compound in published multi-component reactions (MCRs) are not prevalent, its structure is well-suited for such synthetic strategies. MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials.

A plausible MCR involving this compound could be a variation of the Ugi or Passerini reaction. For instance, after the reduction of the nitro group to an amine, the resulting ethyl 2-bromo-3-aminobenzoate could participate in an Ugi-type four-component reaction. The reactants would be the aminobenzoate, an aldehyde or ketone, a carboxylic acid, and an isocyanide. The resulting product would be a highly functionalized and complex acyclic molecule, which could then undergo a subsequent intramolecular cyclization, potentially involving the bromo substituent, to form a heterocyclic scaffold.

Furthermore, novel three-component reactions are used to synthesize functionalized benzodiazepines. acs.org A hypothetical three-component reaction could involve this compound, a 1,2-phenylenediamine, and an aldehyde. Under specific catalytic conditions, these components could assemble to form a complex benzodiazepine derivative in a single, atom-economical step.

Intermediate in the Synthesis of Complex Organic Scaffolds

The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are common motifs in pharmaceuticals and advanced materials. libretexts.org

In a typical Suzuki-Miyaura coupling, this compound is reacted with an arylboronic acid in the presence of a palladium catalyst and a base. This reaction results in the formation of a new carbon-carbon bond at the C2 position, replacing the bromine atom with an aryl group. The resulting ethyl 3-nitro-biphenyl-2-carboxylate can then be further functionalized. The nitro group can be reduced to an amine, which can then be diazotized or used in amide bond formation. The ester group can be hydrolyzed to a carboxylic acid, providing another handle for modification. This versatility makes this compound a valuable intermediate for constructing complex, multi-functional organic scaffolds. A related compound, mthis compound, has been shown to undergo Suzuki coupling to produce biaryls. thieme-connect.de

The following table details a representative Suzuki-Miyaura coupling reaction:

| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | DMF | Ethyl 3-nitro-[1,1'-biphenyl]-2-carboxylate |

Application in the Synthesis of Agrochemicals

This compound and its derivatives are utilized as intermediates in the synthesis of agrochemicals. ontosight.ai The functional groups on the molecule provide multiple reaction sites for building the complex structures often required for biological activity in pesticides, herbicides, and fungicides.

The synthetic utility in this field stems from the ability to sequentially or selectively modify the bromo, nitro, and ester functionalities. For example, the bromine atom can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) or participate in cross-coupling reactions to introduce different substituents. The nitro group is a versatile functional group that can be reduced to an amine, which can then be part of a larger heterocyclic system or be acylated to form amides. smolecule.com The ester can be hydrolyzed or transesterified to modulate the physical properties of the final molecule, such as its solubility and environmental persistence.

While specific commercial agrochemicals derived directly from this compound are not always publicly disclosed, the recurring appearance of substituted nitrobenzoic acids and their esters in the patent literature for agrochemical synthesis underscores their importance as building blocks.

Medicinal Chemistry and Pharmaceutical Research Applications

Precursor to Active Pharmaceutical Ingredients (APIs)

The strategic placement of the bromo and nitro substituents makes Ethyl 2-bromo-3-nitrobenzoate (B8383632) an attractive starting material or intermediate for synthesizing established APIs, particularly through analogous reaction pathways demonstrated with structurally similar compounds.

Lenalidomide, an important immunomodulatory drug used in the treatment of multiple myeloma and other cancers, is synthesized from intermediates derived from substituted 3-nitrobenzoates. google.comgoogleapis.com The established synthesis of Lenalidomide involves a key intermediate, methyl 2-(bromomethyl)-3-nitrobenzoate. researchgate.netresearchgate.net This intermediate is typically prepared by the radical bromination of methyl 2-methyl-3-nitrobenzoate using N-bromosuccinimide (NBS). google.comresearchgate.net

By analogy, a structural isomer of Ethyl 2-bromo-3-nitrobenzoate, namely ethyl 2-methyl-3-nitrobenzoate, could serve as a direct precursor. The synthesis would follow a well-documented pathway:

Bromination : The methyl group of ethyl 2-methyl-3-nitrobenzoate would be brominated to form ethyl 2-(bromomethyl)-3-nitrobenzoate.

Cyclization : The resulting bromomethyl compound is then reacted with 3-aminopiperidine-2,6-dione (B110489) hydrochloride to form the nitro-precursor of Lenalidomide, 3-(7-nitro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. researchgate.netpatsnap.com

Reduction : The final step involves the reduction of the nitro group to an amine, yielding Lenalidomide. researchgate.net

While this compound itself is not the direct starting material for this specific route, its core structure is central to the synthesis, highlighting the importance of the 3-nitrobenzoate framework in accessing these critical API intermediates.

Angiotensin Receptor Blockers (ARBs) are a class of antihypertensive drugs. The synthesis of several ARBs utilizes substituted nitrobenzoates as key building blocks. For instance, the synthesis of Azilsartan, an ARB, has been reported to proceed through an intermediate like methyl 2-(tert-butoxycarbonylamino)-3-nitrobenzoate. researchgate.net Similarly, a patented process for preparing Candesartan Cilexetil involves the hydrogenation of a complex 3-nitrobenzoate derivative. google.com

By analogy to these established syntheses, this compound can be envisioned as a versatile precursor for various ARBs. The functional groups on the scaffold allow for several key transformations:

The bromine atom can be replaced through nucleophilic substitution or participate in cross-coupling reactions to introduce complex side chains, such as the biphenyl (B1667301) tetrazole moiety characteristic of many ARBs. thieme-connect.com

The nitro group can be reduced to an amine, which then serves as a handle for building the benzimidazole (B57391) ring system found in drugs like Telmisartan and Candesartan. google.com

The ethyl ester can be hydrolyzed to a carboxylic acid, which is a common functional group in the final ARB structure or can be used for further derivatization.

The table below illustrates a hypothetical pathway leveraging this compound for ARB synthesis by analogy.

| Step | Reaction | Intermediate/Product | Relevance to ARB Synthesis |

| 1 | Nucleophilic Aromatic Substitution | Ethyl 2-(alkylamino)-3-nitrobenzoate | Introduction of a key nitrogen atom for subsequent cyclization. |

| 2 | Nitro Group Reduction | Ethyl 3-amino-2-(alkylamino)benzoate | Formation of a diamino-benzene derivative, a precursor to the benzimidazole core. |

| 3 | Cyclization | Benzimidazole derivative | Formation of the core heterocyclic scaffold of many ARBs. |

| 4 | Cross-Coupling (e.g., Suzuki) | Biphenyl-substituted benzimidazole | Attachment of the biphenyltetrazole side chain, crucial for AT1 receptor binding. mdpi.com |

Scaffold for Novel Drug Candidates

The inherent chemical functionalities of this compound make it an excellent scaffold for the development of new therapeutic agents. A scaffold in medicinal chemistry is a core molecular structure upon which various functional groups can be built to create a library of compounds for biological screening. The bromo, nitro, and ester groups of this compound offer three distinct points for chemical diversification. smolecule.com

Research has shown that related nitrobenzoic acid scaffolds are valuable in drug discovery. For example, derivatives of 3-nitro-4-alkoxy-benzamide have been studied as potent inhibitors of the Hepatitis C Virus (HCV). nih.gov In another study, 5-bromo-2-methyl-3-nitrobenzoic acid was used as a starting point to develop dual inhibitors of EZH2 and HSP90 for treating glioblastoma. nih.gov These examples underscore the utility of the substituted nitrobenzoate core in generating novel molecules with potential therapeutic applications in oncology and infectious diseases. smolecule.comnih.gov

Modulating Biological Activity through Structural Modifications

The structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that describes how the chemical structure of a compound influences its biological activity. This compound is an ideal starting point for SAR studies because its functional groups can be systematically modified to fine-tune the pharmacological properties of the resulting derivatives.

The primary sites for modification and their potential impact are detailed below:

| Modification Site | Potential Reaction | Resulting Functional Group | Potential Impact on Biological Activity |

| C2-Bromine | Suzuki or Stille Coupling | Aryl or Heteroaryl group | Modifies steric bulk and electronic properties; can introduce new binding interactions with a target protein. mdpi.com |

| Buchwald-Hartwig Amination | Amine or Amide | Introduces hydrogen bond donors/acceptors, altering solubility and target affinity. | |

| C3-Nitro Group | Catalytic Hydrogenation | Amine (-NH₂) | Creates a key nucleophilic site for further derivatization (e.g., acylation, sulfonylation) to explore binding pockets. nih.gov |

| Partial Reduction | Nitroso or Hydroxylamine | Can alter electronic properties and metabolic stability. | |

| C1-Ethyl Ester | Saponification (Hydrolysis) | Carboxylic Acid (-COOH) | Introduces a negative charge at physiological pH, potentially forming salt bridges with basic residues in a target. |

| Aminolysis | Amide (-CONH-R) | Creates hydrogen bonding opportunities and allows for the introduction of diverse R-groups to probe protein surfaces. researchgate.net |

Studies on related benzoic acid derivatives have demonstrated that such modifications can profoundly impact biological effects, including tyrosinase inhibition and kinase inhibition. mdpi.comresearchgate.net For instance, the conversion of a carboxylic acid to various esters or amides can alter cell permeability and target engagement. Similarly, the replacement of a bromine atom can change the selectivity profile of a kinase inhibitor. mdpi.com Therefore, by systematically applying these modifications to the this compound scaffold, medicinal chemists can rationally design new molecules with optimized potency, selectivity, and pharmacokinetic properties.

Exploration in Material Science and Biochemical Research

Integration into Polymer and Coating Systems

Ethyl 2-bromo-3-nitrobenzoate (B8383632) is recognized as a building block for creating new materials, including polymers and coatings, by potentially enhancing properties like durability. chemimpex.com While specific polymers incorporating this exact monomer are not extensively detailed in readily available literature, its chemical structure provides clear pathways for its integration into polymer systems. The bromo and nitro functional groups are key reactive sites for polymerization or for grafting onto existing polymer backbones.

For instance, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions to form carbon-carbon or carbon-nitrogen bonds, a fundamental strategy in polymer synthesis. Furthermore, the nitro group can be chemically reduced to an amine (-NH2) group. smolecule.com This resulting amino functionality is a classic precursor for producing high-performance polymers such as polyamides and polyimides.

Research into coordination polymers, which are materials with metal ions linked by organic ligands, has highlighted the use of nitroaromatic compounds. nih.govnih.gov These materials are explored for applications like chemical sensing and catalysis. nih.govnih.gov For example, coordination polymers have been developed for the selective detection of nitroaromatic compounds, a field where understanding the interactions of the nitro group is crucial. nih.gov Other studies focus on creating polymer-based catalysts for the hydrogenation of nitroaromatics, a key reaction in industrial chemistry. nih.gov The development of specialized polymer films and coatings for detecting nitroaromatics further underscores the importance of this class of compounds in material science. rsc.orgresearchgate.netpleiades.online

Table 1: Potential Polymerization Reactions Involving Ethyl 2-bromo-3-nitrobenzoate

| Functional Group | Potential Reaction Type | Resulting Linkage/Moiety | Polymer Class Application |

|---|---|---|---|

| Bromo (-Br) | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Aryl-Aryl or Aryl-Amine Bonds | Conjugated Polymers, Specialty Engineering Plastics |

| Nitro (-NO2) | Reduction to Amine (-NH2) | Amine Functionality | Precursor for Polyamides, Polyimides, Polyurethanes |

| Use in Functional Polymers | Dipolar Interactions, Hydrogen Bonding Sites | Sensor Polymers, High-Energy Materials |

Investigation of Nitro Group Effects in Biological Systems

The nitro group is a critical functional group in medicinal chemistry that significantly influences a molecule's biological profile. ontosight.ai It is a potent electron-withdrawing group, which means it pulls electron density from the aromatic ring. libretexts.orglibretexts.org This electronic effect can stabilize the negative charge in anions, thereby increasing the acidity of substituted benzoic acids. libretexts.org

The position of the nitro group on the benzene (B151609) ring is crucial. Studies comparing ortho- and para-nitro-substituted benzoates show that the ortho-position, as in this compound, can lead to unique reactivity due to steric hindrance and direct field effects, which differ from the purely resonance-based effects seen with a para-substituent. koreascience.krnih.gov This steric hindrance can affect the rate of reactions at adjacent functional groups. koreascience.kr For example, research on the aminolysis of dinitrophenyl benzoates revealed that the presence of an ortho-nitro group led to smaller rate constants for the initial attack of an amine, attributed to steric hindrance. koreascience.kr

In biological contexts, the electron-withdrawing nature of the nitro group allows it to participate in key interactions with biological macromolecules like enzymes and proteins. The nitro group can also undergo bioreduction within cells to generate reactive intermediates that may exert biological effects. These properties are harnessed in drug design, where the nitro group can be part of a pharmacophore that binds to a biological target. smolecule.com

Table 2: Influence of the Nitro Group on Molecular and Biological Properties

| Property | Effect of the Nitro Group | Underlying Mechanism | Relevance |

|---|---|---|---|

| Electronic Profile | Strongly electron-withdrawing. libretexts.orglibretexts.org | Inductive and resonance effects pull electron density from the aromatic ring. | Modifies reactivity, acidity, and interaction with polar molecules. libretexts.orglibretexts.org |

| Reactivity | Activates the ring for nucleophilic aromatic substitution; can sterically hinder adjacent groups. koreascience.kr | Lowers the energy of reaction intermediates; physical blocking of reaction sites. koreascience.kr | Key for synthetic utility and determines interaction with biological nucleophiles. |

| Biological Interactions | Can form hydrogen bonds and participate in redox reactions. | The oxygen atoms can act as hydrogen bond acceptors; the nitrogen can be reduced in biological systems. | Enables binding to enzyme active sites and potential for metabolic activation. smolecule.com |

| Acidity of Parent Acid | Increases the acidity of the corresponding benzoic acid. libretexts.org | Stabilizes the resulting carboxylate anion through electron withdrawal. libretexts.org | Affects the ionization state of the molecule at physiological pH. |

Role in Biochemical Pathway Studies

This compound serves as a key starting material for the synthesis of more complex heterocyclic compounds that are used as probes or potential inhibitors in the study of biochemical pathways. chemimpex.comsmolecule.com The dual functionality of the bromo and nitro groups allows for sequential or one-pot reactions to build diverse molecular scaffolds. chemimpex.commedcraveonline.com These scaffolds are often designed to interact with specific biological targets, such as enzymes, making them valuable tools for drug discovery and chemical biology. smolecule.com

For example, a similar compound, ethyl 2-fluoro-3-nitrobenzoate, has been used in the diversity-oriented synthesis of heterocyclic atropisomers—molecules with restricted rotation around a single bond. nih.gov Such structurally defined molecules are highly valuable for probing the three-dimensional space of enzyme active sites. nih.gov The general strategy involves using the halo-nitrobenzoate core to react with other molecules, like indoles, to form complex heterocycles. nih.gov

The synthesis of novel benzimidazole (B57391) derivatives, a class of heterocycles with a wide range of pharmacological activities, has been accomplished using precursors like ethyl 4-(methylamino)-3-nitrobenzoate in reductive cyclization reactions. medcraveonline.com Similarly, other bromo-functionalized aromatic compounds are routinely used to create libraries of heterocyclic compounds, such as thiazoles and thiadiazoles, which are then screened for antimicrobial or other biological activities. sciepub.com The ultimate goal is to identify molecules that can modulate a specific biochemical pathway, for instance, by inhibiting a key enzyme like acetylcholinesterase, which is a target in Alzheimer's disease research. dergipark.org.tr Therefore, while this compound itself may not be the final active molecule, its role as a versatile and reactive precursor is fundamental to the research and development of new biochemical probes and therapeutic leads. chemimpex.comsmolecule.com

Advanced Analytical Methodologies for Ethyl 2 Bromo 3 Nitrobenzoate

Quantitative and Qualitative Analysis in Reaction Monitoring

The synthesis of or reactions involving Ethyl 2-bromo-3-nitrobenzoate (B8383632) require careful monitoring to optimize yield, minimize byproduct formation, and ensure the reaction proceeds to completion. A combination of chromatographic and spectroscopic techniques is employed for both qualitative tracking of reactants and products and quantitative assessment of reaction kinetics.

Thin-Layer Chromatography (TLC) is a fundamental technique for rapid, qualitative monitoring of reaction progress. By spotting the reaction mixture on a silica (B1680970) gel plate alongside the starting material and a reference standard, the consumption of reactants and the formation of the product can be visualized under UV light. The choice of eluent, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is optimized to achieve clear separation of spots.

High-Performance Liquid Chromatography (HPLC) offers a more sophisticated approach for both qualitative and quantitative analysis during a reaction. google.com An HPLC method can separate Ethyl 2-bromo-3-nitrobenzoate from its precursors and potential byproducts with high resolution. By integrating the peak areas, the concentration of each component can be determined over time, providing valuable kinetic data. google.com Reversed-phase columns, such as a C18, with a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer are commonly utilized. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. ¹H NMR can be used to track the appearance of characteristic signals for the product and the disappearance of signals from the starting materials. rsc.org For instance, the formation of the ethyl ester group would be confirmed by the appearance of a triplet and a quartet in specific regions of the spectrum. rsc.org

Table 1: Exemplary Chromatographic Methods for Reaction Monitoring

| Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Application |

| TLC | Silica Gel | Hexane:Ethyl Acetate (e.g., 8:2 or 4:1 v/v) | UV Light (254 nm) | Qualitative tracking of starting material consumption and product formation. google.com |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water or Methanol/Water with acid modifier (e.g., formic acid) oup.com | UV-Vis (e.g., 271 nm) oup.com | Quantitative analysis of reactant, intermediate, and product concentrations. google.com |

Impurity Profiling and Characterization in Pharmaceutical Synthesis

When this compound is used as an intermediate in pharmaceutical manufacturing, identifying and controlling impurities is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). amazonaws.com Impurities can originate from starting materials, side reactions (such as isomeric byproducts), or degradation. amazonaws.com

A significant concern is the formation of potential genotoxic impurities (PGIs), which can be mutagenic and carcinogenic even at trace levels. amazonaws.com The synthesis of the drug Lenalidomide, for example, involves intermediates structurally similar to this compound, and the process is monitored for several potential genotoxic impurities, including isomeric and chlorinated analogues. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the determination of trace-level volatile and semi-volatile impurities. amazonaws.comjmchemsci.com For analysis, a sample is injected into the GC, where impurities are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, allowing for structural elucidation and quantification. aidic.it Selective Ion Monitoring (SIM) mode can be used to enhance sensitivity for specific target impurities. amazonaws.com

Table 2: Illustrative GC-MS Parameters for Impurity Profiling

| Parameter | Condition | Purpose |

| GC Column | Capillary column (e.g., SPB-1, 100% dimethyl polysiloxane) amazonaws.com | Separation of volatile and semi-volatile impurities. |

| Carrier Gas | Helium amazonaws.com | Transports the sample through the column. |

| Ionization Mode | Electron Impact (EI) amazonaws.com | Fragments the analyte molecules for mass analysis. |

| MS Detector Mode | Selective Ion Monitoring (SIM) amazonaws.com | Increases sensitivity and selectivity for target impurities by monitoring specific mass fragments (m/z). |

| MS Source Temp. | ~230 °C amazonaws.com | Ensures volatilization and ionization of analytes. |

| MS Quad Temp. | ~150 °C amazonaws.com | Maintains ion trajectory and mass filtering. |

| Sample Prep | Liquid-liquid extraction amazonaws.com | To isolate impurities from the main compound matrix. |

Quality Control and Assurance Method Development

Establishing robust quality control (QC) and quality assurance (QA) methods is essential for the release of this compound for use in further manufacturing processes. These methods must be validated to prove they are reliable, accurate, and fit for purpose. chemimpex.com HPLC is the predominant technique for final purity testing and assay determination. chemimpex.com

Method development focuses on creating a stability-indicating assay, which is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance over time. oup.com The development and validation of such a method are guided by the International Conference on Harmonisation (ICH) guidelines. oup.comresearchgate.net

The validation process assesses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated through forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light). oup.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. oup.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies. amazonaws.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability, intermediate precision, and reproducibility. oup.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. oup.com

Table 3: Summary of Validation Parameters for a QC HPLC Method

| Parameter | Acceptance Criteria (Typical) | Method of Evaluation |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. oup.com | Analysis of stressed samples from forced degradation studies. |

| Linearity | Correlation coefficient (r²) > 0.999 oup.com | Analysis of at least five concentrations across the specified range. |

| Accuracy | Recovery between 98.0% and 102.0%. amazonaws.com | Spiking the analyte at different concentration levels (e.g., 80%, 100%, 120%) into a blank matrix. |

| Precision | Relative Standard Deviation (RSD) ≤ 2.0%. oup.com | Repeat injections of the same sample (repeatability) and analysis on different days with different analysts/equipment (intermediate precision). |

| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). oup.com | Deliberately varying parameters like mobile phase composition, pH, flow rate, and column temperature. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Synthesis